molecular formula C13H9ClO2 B168022 Phenyl 4-chlorobenzoate CAS No. 1871-38-1

Phenyl 4-chlorobenzoate

Cat. No.: B168022
CAS No.: 1871-38-1
M. Wt: 232.66 g/mol
InChI Key: XXXJKBSLNRMHLH-UHFFFAOYSA-N
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Description

Phenyl 4-chlorobenzoate is an organic compound with the molecular formula C13H9ClO2. It is an ester formed from phenol and 4-chlorobenzoic acid. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 4-chlorobenzoate can be synthesized through the esterification reaction between phenol and 4-chlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to maintain a steady state, with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base, yielding phenol and 4-chlorobenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenyl benzoates.

    Hydrolysis: Phenol and 4-chlorobenzoic acid.

    Reduction: 4-chlorobenzyl alcohol.

Scientific Research Applications

Phenyl 4-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-catalyzed ester hydrolysis and as a model substrate in biochemical assays.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of polymers and as a precursor for the synthesis of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of phenyl 4-chlorobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical assays, the compound may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of phenol and 4-chlorobenzoic acid. The pathways involved in these reactions are typically enzyme-mediated and follow well-established kinetic models.

Comparison with Similar Compounds

Phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

    Phenyl benzoate: Lacks the chlorine substituent, resulting in different reactivity and applications.

    4-Chlorobenzyl alcohol: Shares the 4-chlorophenyl moiety but differs in functional groups, leading to distinct chemical properties.

    4-Chlorobenzoic acid: The parent acid from which this compound is derived, with different solubility and reactivity profiles.

Uniqueness: this compound’s unique combination of the phenyl and 4-chlorobenzoate moieties imparts specific chemical properties that make it valuable in various synthetic and research applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both academic and industrial settings.

Properties

IUPAC Name

phenyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXJKBSLNRMHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293812
Record name Phenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1871-38-1
Record name NSC92446
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92446
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl 4-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The decarbonylation reaction of Example 79 was repeated except that phenyl phenylglyoxylate (PPG) was replaced with 4-chlorophenyl phenylglyoxylate (4-CPPG), and that the amounts of tetraphenylphosphonium chloride and chloroform were changed as set forth in Table 13. The results are set forth in Table 13.
Name
phenyl phenylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorophenyl phenylglyoxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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